3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
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Overview
Description
“3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of “3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine” consists of a bicyclo[2.2.1]heptane ring attached to a 1,2-oxazol-5-amine group .Scientific Research Applications
Synthesis and Chemical Properties
A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group, similar to the core structure of "3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine," were synthesized. These compounds showed potent inhibition of RNA virus replication and soluble epoxide hydrolase, indicating the utility of such bicyclic structures in developing antiviral agents and enzyme inhibitors (Pitushkin et al., 2020).
Applications in Medicinal Chemistry
The synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol and related compounds demonstrates the relevance of bicyclic structures in the design of nucleoside analogues. These analogues have shown potential in anticancer activity, highlighting the compound's utility in developing therapeutic agents (Hřebabecký et al., 2006).
Enantioselective Synthesis
Camphor-derived amino alcohols, structurally related to the bicyclic framework of "3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine," were used as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehydes. This application underscores the importance of bicyclic structures in asymmetric synthesis, providing a pathway to enantiomerically enriched products (Nevalainen et al., 2001).
properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVROHSGUCPLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC3=NOC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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